Technical Documentation Center

(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystallographic Analysis of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate

For the attention of: Researchers, scientists, and drug development professionals. Preamble: The Imperative of Structural Certainty in Chiral Drug Development In the landscape of modern drug discovery, the morpholine het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: The Imperative of Structural Certainty in Chiral Drug Development

In the landscape of modern drug discovery, the morpholine heterocycle stands out as a "privileged scaffold." Its prevalence in marketed pharmaceuticals is a testament to its advantageous physicochemical properties, such as metabolic stability and aqueous solubility. When this scaffold is functionalized with stereocenters, as in the case of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate, the molecule's three-dimensional architecture becomes a critical determinant of its biological activity. The precise arrangement of atoms dictates how a molecule interacts with its target protein, making the unambiguous determination of its absolute configuration a cornerstone of rational drug design.

This guide provides a comprehensive, technically robust framework for the single-crystal X-ray diffraction analysis of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate. While a public crystal structure for this exact compound is not available, this document presents a validated, exemplary protocol that a skilled researcher would follow. It is designed not as a rigid template, but as a self-validating system of experimental logic, ensuring the generation of high-fidelity, reproducible crystallographic data for this and analogous small molecules.

The Strategic Workflow: From Powder to Final Structure

The journey from a synthesized compound to a fully validated crystal structure is a sequential process where the quality of each step directly impacts the outcome of the next. This workflow represents a logical and field-proven progression for obtaining high-quality crystallographic data.

workflow cluster_prep Phase 1: Material Preparation cluster_cryst Phase 2: Crystallization cluster_xray Phase 3: X-ray Diffraction cluster_analysis Phase 4: Structural Analysis Synthesis Synthesis & Purification Characterization Purity Confirmation (NMR, MS) Synthesis->Characterization Screening Solvent & Technique Screening Characterization->Screening Growth Single Crystal Growth Screening->Growth Harvest Crystal Selection & Mounting Growth->Harvest DataCollection Diffractometer Data Collection Harvest->DataCollection Processing Data Integration & Scaling DataCollection->Processing Solution Structure Solution (e.g., SHELXT) Processing->Solution Refinement Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & Deposition (checkCIF) Refinement->Validation

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Characterization of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate

Executive Summary (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate (commonly referred to as (R)-4-Boc-morpholine-2-carboxylic acid ethyl ester) is a highly versatile chiral building block. It is extensively utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate (commonly referred to as (R)-4-Boc-morpholine-2-carboxylic acid ethyl ester) is a highly versatile chiral building block. It is extensively utilized in medicinal chemistry for the synthesis of monoacylglycerol lipase (MAGL) inhibitors[1] and direct renin inhibitors[2].

Despite its structural simplicity, the nuclear magnetic resonance (NMR) characterization of this molecule presents significant analytical challenges. The presence of the N-tert-butoxycarbonyl (N-Boc) group induces restricted rotation, while the morpholine chair conformation introduces diastereotopic protons. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C NMR characterization of this compound, detailing the causality behind spectral complexities and the variable-temperature (VT) methodologies required to resolve them.

Mechanistic Insight: Conformational Dynamics & Spectral Causality

To accurately assign the NMR spectra of (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate, analysts must account for two distinct structural phenomena:

  • Restricted N-Boc Rotation (Rotamers): The lone pair of electrons on the morpholine nitrogen (N4) delocalizes into the carbonyl group of the Boc carbamate. This resonance imparts partial double-bond character to the C–N bond, raising the rotational energy barrier ( ΔG‡≈15−18 kcal/mol). At 298 K, this rotation is slow on the NMR timescale, resulting in the coexistence of syn and anti rotamers. Consequently, signals for the protons and carbons adjacent to the nitrogen (C3 and C5), as well as the tert-butyl group, appear severely broadened or doubled[3].

  • Diastereotopic Ring Protons: The morpholine ring predominantly adopts a chair conformation. Because C2 is a chiral center (with an R configuration), the molecule lacks an internal plane of symmetry. Therefore, the geminal protons at C3, C5, and C6 are diastereotopic (axial vs. equatorial) and will split each other, creating complex multiplets even after rotamer coalescence.

Rotamer_Dynamics Syn Syn-Rotamer (Slow Exchange at 298K) TS Transition State (C-N Bond Rotation) Syn->TS ΔG‡ ~16 kcal/mol Anti Anti-Rotamer (Slow Exchange at 298K) Anti->TS Coalesced Time-Averaged Signal (Fast Exchange at >340K) TS->Coalesced VT-NMR Heat

Figure 1: Thermodynamic relationship and VT-NMR resolution of N-Boc rotamers.

Experimental Protocols & Workflows

To establish a self-validating analytical system, the following step-by-step methodology ensures that spectral broadening is definitively diagnosed as a conformational artifact rather than sample impurity or poor shimming.

Sample Preparation
  • Solvent Selection: For standard ambient temperature acquisition, dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl 3​ , 99.8% D). For Variable Temperature (VT) NMR, use Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) or Toluene-d 8​ due to their higher boiling points.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

Standard 1D Acquisition (298 K)
  • Tuning and Matching: Perform automated or manual tuning/matching for 1 H and 13 C nuclei to maximize probe sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform gradient shimming (e.g., TopShim) until the solvent residual peak exhibits a symmetrical Lorentzian shape.

  • Acquisition:

    • 1 H NMR: 400 or 500 MHz, 16 scans, relaxation delay (D1) = 2.0 s.

    • 13 C NMR: 100 or 125 MHz, 512–1024 scans, D1 = 2.0 s, with 1 H broadband decoupling (WALTZ-16).

Variable-Temperature (VT) Protocol for Rotamer Coalescence

If broad signals are observed at C3, C5, or the Boc group at 298 K, execute a VT-NMR experiment to achieve the fast-exchange regime.

  • Calibration: Calibrate the probe temperature using a 100% ethylene glycol standard to ensure accurate internal temperature readings.

  • Heating: Increase the sample temperature incrementally (e.g., 310 K, 330 K, 350 K) in DMSO-d 6​ .

  • Equilibration: Allow exactly 10 minutes of thermal equilibration at each temperature step before acquiring the spectrum to prevent convection currents from broadening the peaks.

  • Validation: At ~340–350 K, the broad rotameric signals will coalesce into sharp, time-averaged multiplets, confirming the structural integrity of the N-Boc morpholine framework.

NMR_Workflow A Sample Prep (CDCl3 or DMSO-d6) B 1D 1H & 13C NMR (298 K) A->B C Assess Spectral Quality B->C D Broad/Doubled Peaks? (N-Boc Rotamers) C->D E VT-NMR (340-350 K) Coalesce Rotamers D->E Yes (Rotamers detected) F 2D NMR Suite (COSY, HSQC, HMBC) D->F No (Sharp peaks) E->F G Final Structural Assignment F->G

Figure 2: Decision-tree workflow for the NMR characterization of N-Boc morpholine derivatives.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate at ambient temperature (298 K) in CDCl 3​ . Note: Due to rotameric exchange, certain peaks (marked with an asterisk*) will exhibit significant line broadening or appear as two distinct conformer signals[3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Origin
4.37d (broad)1H13.2Morpholine C3-H eq​ or C5-H eq​ (deshielded by adjacent N-Boc)
4.23q2H7.1Ethyl ester -CH 2​ -CH 3​
4.05dd1H8.5, 3.0Morpholine C2-H (axial, adjacent to ester and oxygen)
3.89 – 3.75m2H-Morpholine C6-H 2​ (adjacent to oxygen)
3.02br s1H-Morpholine C3-H ax​ or C5-H ax​ (broad due to slow exchange)
2.87d (broad)1H13.2Morpholine C3-H ax​ or C5-H ax​
1.47s9H-tert-Butyl -C(CH 3​ ) 3​ (Boc group)
1.29t3H7.1Ethyl ester -CH 2​ -CH 3​
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)AssignmentCausality / Notes
169.5C=O (Ester)Highly deshielded carbonyl carbon.
154.2C=O (Boc)Carbamate carbonyl; often broad or split due to rotamers.
80.5Quaternary C (Boc)-C (CH 3​ ) 3​ ; characteristic shift for Boc protecting groups.
73.0Morpholine C2Deshielded by adjacent ring oxygen and ester carbonyl.
66.5Morpholine C6Deshielded by adjacent ring oxygen.
61.2Ethyl -CH 2​ -Standard shift for ethyl ester methylene.
45.5Morpholine C3Broadened due to proximity to the restricted N-Boc bond.
44.0Morpholine C5Broadened due to proximity to the restricted N-Boc bond.
28.3tert-Butyl -CH 3​ Intense peak; represents 3 equivalent methyl groups.
14.1Ethyl -CH 3​ Standard shift for terminal ester methyl.

2D NMR Validation Strategies

To ensure absolute trustworthiness of the assignment, 1D data must be corroborated using 2D correlation spectroscopy.

  • COSY ( 1 H- 1 H): Use to trace the contiguous spin system of the morpholine ring. The C2-H proton ( δ 4.05) will show strong cross-peaks to the diastereotopic C3 protons ( δ 4.37, 3.02).

  • HSQC ( 1 H- 13 C): Use to differentiate the diastereotopic CH 2​ pairs. The two distinct proton signals for C6 ( δ 3.89–3.75) will correlate to a single carbon resonance at δ 66.5 ppm.

  • HMBC ( 1 H- 13 C): Critical for confirming the regiochemistry of the ester and Boc groups. The ethyl CH 2​ protons ( δ 4.23) and the C2-H proton ( δ 4.05) must both show long-range 3JCH​ correlations to the ester carbonyl at δ 169.5 ppm.

References

  • Vertex Pharmaceuticals Inc. (2018). Spirocycle Compounds and Methods of Making and Using Same (European Patent EP 3675848 B1). European Patent Office.
  • Pfizer Inc. (2021). Alkynyl quinazoline compounds (World Patent WO2021030711A1). World Intellectual Property Organization.
  • ACS Publications. (2022). Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor. Journal of Medicinal Chemistry.

Sources

Application

Application Notes & Protocols for Asymmetric Synthesis Involving Chiral Morpholine Scaffolds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Chiral morpholine derivatives are recognized as privileged scaffolds in medicinal chemistry and drug development, primarily due t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral morpholine derivatives are recognized as privileged scaffolds in medicinal chemistry and drug development, primarily due to their favorable physicochemical properties which can enhance metabolic stability and aqueous solubility of drug candidates.[1] The precise stereochemical control during the synthesis of these heterocycles is paramount for their biological activity. While a plethora of chiral morpholine derivatives exist, this guide focuses on the broader context of their application in catalytic asymmetric synthesis. We will introduce the specific chiral building block, (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate, and then provide a detailed examination of a representative and powerful application: the asymmetric hydrogenation of dehydromorpholines. This method serves as a robust and atom-economical approach to generate enantioenriched 2-substituted morpholines, which are key intermediates for various bioactive compounds.[2][3][4][5] This document will provide in-depth technical insights, step-by-step protocols, and mechanistic considerations to enable researchers to effectively utilize this methodology.

Introduction: The Significance of Chiral Morpholines in Asymmetric Synthesis

The morpholine moiety is a cornerstone in the design of numerous pharmaceuticals and biologically active molecules.[1] Its presence can impart desirable pharmacokinetic properties, making it an attractive heterocyclic system for medicinal chemists. The stereochemistry of substituents on the morpholine ring often plays a critical role in determining the efficacy and selectivity of a drug molecule. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure morpholines is a significant area of research.[6]

Catalytic asymmetric synthesis offers the most elegant and sustainable pathways to access these chiral building blocks, minimizing the need for stoichiometric chiral reagents.[3][4][5] A variety of catalytic systems, including transition-metal complexes and organocatalysts, have been successfully employed to construct the chiral morpholine framework with high levels of stereocontrol.

(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate (CAS 941710-15-2) is a commercially available chiral building block that belongs to the family of morpholine-2,4-dicarboxylates. While its direct application as a catalyst or chiral auxiliary in a specific, named asymmetric reaction is not extensively documented in peer-reviewed literature, its structure embodies the key features of a valuable chiral starting material. The presence of two stereocenters and orthogonal protecting groups (tert-butyl and ethyl esters) provides a versatile platform for further synthetic manipulations.

To illustrate the potential and the state-of-the-art in catalytic asymmetric synthesis involving chiral morpholines, this guide will provide a comprehensive overview of a closely related and highly effective strategy: the rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines.

Application Highlight: Asymmetric Hydrogenation of Dehydromorpholines

The asymmetric hydrogenation of prochiral olefins is one of the most powerful and widely used methods for the synthesis of chiral compounds.[3][4][5] In the context of morpholine synthesis, the asymmetric hydrogenation of dehydromorpholines provides a direct and atom-economical route to enantioenriched 2-substituted morpholines with high yields and excellent enantioselectivities.[2][3][4][5]

Causality Behind Experimental Choices: The Catalyst System

The success of this transformation hinges on the selection of an appropriate chiral catalyst. A widely successful system involves a rhodium precursor, such as [Rh(COD)₂]BF₄, in combination with a chiral bisphosphine ligand. The ligand is the source of chirality and is responsible for creating a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the hydrogenation.

Ligands with large bite angles, such as SKP-Phos, have been shown to be particularly effective for the asymmetric hydrogenation of dehydromorpholines, achieving up to 99% ee.[2][3][4] The choice of solvent is also critical; non-coordinating solvents like dichloromethane (DCM) are often preferred to avoid competition with the substrate for coordination to the rhodium center.[4]

Mechanistic Insights

The catalytic cycle for rhodium-catalyzed asymmetric hydrogenation generally involves the following key steps:

  • Catalyst Activation: The precatalyst, [Rh(COD)₂]BF₄, reacts with the chiral bisphosphine ligand to form the active catalyst species.

  • Substrate Coordination: The dehydromorpholine substrate coordinates to the chiral rhodium complex.

  • Oxidative Addition: Molecular hydrogen adds to the rhodium center.

  • Migratory Insertion: The coordinated olefin inserts into a rhodium-hydride bond. This is often the enantiodetermining step.

  • Reductive Elimination: The hydrogenated product is released from the metal center, regenerating the active catalyst.

The chirality of the ligand influences the facial selectivity of the olefin coordination and the subsequent migratory insertion, leading to the preferential formation of one enantiomer of the product.

Diagram: Simplified Catalytic Cycle for Asymmetric Hydrogenation

Asymmetric Hydrogenation Cycle Active_Catalyst [Rh(L*)]+ Substrate_Complex Substrate Coordination Active_Catalyst->Substrate_Complex + Substrate Oxidative_Addition Oxidative Addition of H₂ Substrate_Complex->Oxidative_Addition + H₂ Migratory_Insertion Migratory Insertion (Enantiodetermining Step) Oxidative_Addition->Migratory_Insertion Product_Complex Product Complex Migratory_Insertion->Product_Complex Product_Complex->Active_Catalyst - Product

Caption: A simplified representation of the catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine.

Detailed Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol is a representative procedure for the synthesis of (R)-2-phenylmorpholine via asymmetric hydrogenation, adapted from established literature.[2]

Materials and Reagents
ReagentCAS NumberSupplierNotes
2-Phenyl-3,4-dihydro-2H-1,4-oxazine5556-97-8Commercially availableSubstrate (1.0 equiv)
[Rh(COD)₂]BF₄35138-22-8Commercially availableCatalyst precursor (0.01 equiv)
(R)-SKP-Phos1367041-35-9Commercially availableChiral ligand (0.011 equiv)
Dichloromethane (DCM), anhydrous, degassed75-09-2Commercially availableSolvent
Hydrogen gas, high purity1333-74-0Gas supplier
Equipment
  • Glovebox or Schlenk line for inert atmosphere operations

  • High-pressure autoclave or hydrogenation reactor

  • Schlenk flasks and cannula

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

Step-by-Step Procedure

Catalyst Preparation (in a glovebox):

  • To a dry Schlenk flask, add [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol, 0.01 equiv).

  • In a separate vial, weigh (R)-SKP-Phos (1.6 mg, 0.00275 mmol, 0.011 equiv).

  • Add the chiral ligand to the Schlenk flask containing the rhodium precursor.

  • Add 1.0 mL of anhydrous, degassed DCM to the flask.

  • Stir the mixture at room temperature for 30 minutes. The formation of the active catalyst solution is typically indicated by a color change.

Reaction Setup:

  • In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol, 1.0 equiv) in 1.0 mL of anhydrous, degassed DCM.

  • Transfer the substrate solution to the prepared catalyst solution via cannula.

  • Transfer the resulting reaction mixture to a stainless-steel autoclave.

Hydrogenation:

  • Seal the autoclave securely.

  • Purge the autoclave with hydrogen gas three times to remove any residual air.

  • Pressurize the autoclave to 50 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

Work-up and Purification:

  • After 24 hours, carefully and slowly release the hydrogen pressure from the autoclave.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-2-phenylmorpholine.

Analysis and Characterization
  • Yield: Determine the mass of the purified product and calculate the percentage yield.

  • Enantiomeric Excess (ee): Analyze the purified product using a chiral HPLC system to determine the enantiomeric excess.

  • Structural Confirmation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results

Based on published data, this procedure is expected to yield (R)-2-phenylmorpholine in high yield (>99%) and with excellent enantioselectivity (>99% ee).[2]

SubstrateProductYield (%)ee (%)
2-Phenyl-3,4-dihydro-2H-1,4-oxazine(R)-2-Phenylmorpholine>99>99
2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine(R)-2-(4-Chlorophenyl)morpholine>9999
2-(4-Methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine(R)-2-(4-Methoxyphenyl)morpholine>99>99

Table 1: Representative results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines.[2]

Diagram: Experimental Workflow for Asymmetric Hydrogenation

Experimental_Workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_reaction Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation [Rh(COD)₂]BF₄ + (R)-SKP-Phos in DCM Mixing Combine Catalyst and Substrate Catalyst_Prep->Mixing Substrate_Prep Substrate Solution Dehydromorpholine in DCM Substrate_Prep->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Hydrogenate Pressurize with H₂ (50 atm) Stir at RT for 24h Autoclave->Hydrogenate Depressurize Depressurize Autoclave Hydrogenate->Depressurize Concentrate Concentrate in vacuo Depressurize->Concentrate Purify Column Chromatography Concentrate->Purify Analysis Yield, ee (Chiral HPLC), NMR, MS Purify->Analysis

Caption: A step-by-step workflow for the asymmetric hydrogenation of dehydromorpholines.

Trustworthiness and Self-Validation

The protocol described above is based on well-established and peer-reviewed methodologies.[2][3][4][5] The trustworthiness of this procedure is ensured by the following:

  • Reproducibility: The reaction has been shown to be reproducible on both small and gram scales.[3][4]

  • High Fidelity: The combination of a rhodium precursor and a suitable chiral bisphosphine ligand consistently delivers high yields and enantioselectivities for a range of substrates.

  • Analytical Verification: The enantiomeric excess of the product is determined by a reliable analytical technique (chiral HPLC), providing a quantitative measure of the reaction's success. The structure of the product is confirmed by standard spectroscopic methods.

Conclusion

While direct catalytic applications of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate are not yet widely reported, the broader class of chiral morpholine derivatives holds significant promise in the field of asymmetric synthesis. The rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines serves as a prime example of a robust and highly efficient method for accessing enantioenriched morpholine scaffolds. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to explore and expand upon the synthetic utility of chiral morpholines in their own research and development endeavors. The commercial availability of building blocks like (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate provides a valuable starting point for the design and synthesis of novel chiral ligands, catalysts, and ultimately, new therapeutic agents.

References

  • Zhong, H., Ding, T., Guo, Q., Tian, Z., Yu, P., & Jiang, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372–4378. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14483-14488. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Retrieved from [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and TR-FRET Profiling of Kinase Inhibitors Derived from (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate

Scientific Rationale & Pharmacophore Context In modern targeted drug discovery, the morpholine ring is a privileged pharmacophore, particularly in the development of kinase inhibitors targeting the PI3K/Akt/mTOR pathway....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacophore Context

In modern targeted drug discovery, the morpholine ring is a privileged pharmacophore, particularly in the development of kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The structural geometry of morpholine provides a dual advantage: the basic nitrogen allows for facile synthetic coupling, while the morpholine oxygen acts as a critical hydrogen bond acceptor. This oxygen interacts directly with the backbone amide of the kinase hinge region (1[1]).

(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate (CAS 941710-15-2) serves as an advanced, stereospecific chiral building block. The (R)-configuration at the 2-position allows medicinal chemists to project functional groups precisely into the kinase specificity pocket. Meanwhile, the orthogonal protecting groups—a tert-butyl ester (Boc) on the amine and an ethyl ester on the carboxylate—enable precise, sequential functionalization before the compound is subjected to in vitro biological evaluation.

Phase 1: Synthetic Activation to the Active Pharmaceutical Ingredient (API)

Before in vitro screening can occur, the building block must be chemically activated into the target ligand. The causality behind this sequential deprotection is to prevent unwanted polymerization and ensure regioselective coupling.

  • N-Boc Deprotection (Amine Activation): The building block is treated with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This removes the Boc group, exposing the highly nucleophilic secondary amine. This amine is typically reacted with a heteroaryl electrophile (e.g., a chloropyrimidine) via Nucleophilic Aromatic Substitution (SNAr).

  • Ester Saponification (Carboxylate Activation): The ethyl ester at the 2-position is hydrolyzed using Lithium Hydroxide (LiOH) in a THF/Water mixture. The resulting free carboxylic acid is then coupled to a terminal amine using HATU and DIPEA, forming a stable amide linkage that finalizes the active kinase inhibitor.

Phase 2: Compound Solubilization & Source Plate Preparation

The Causality of Solubilization: Incorporating a morpholine moiety typically improves the aqueous solubility of hydrophobic drug scaffolds by up to three orders of magnitude due to the heteroatom's hydrogen-bonding capacity (2[2]). However, to guarantee absolute dissolution, prevent compound aggregation, and ensure reproducible nanoliter dispensing, stock solutions must be prepared in 100% anhydrous DMSO.

Solubilization Protocol
  • Stock Generation: Weigh the purified morpholine derivative and dissolve it in 100% anhydrous DMSO to yield a 10 mM stock solution. Sonicate for 5 minutes at 25°C to ensure complete dissolution.

  • Serial Dilution: In a 384-well Echo® qualified source plate, prepare a 10-point, 1:3 serial dilution in 100% DMSO.

  • Self-Validating Controls: Dedicate column 23 to DMSO-only (Maximum Signal / 0% Inhibition) and column 24 to a known reference inhibitor like Rapamycin or PI-103 (Minimum Signal / 100% Inhibition). This built-in control system allows for the calculation of the Z'-factor, validating the assay's dynamic range on every single plate.

Phase 3: Self-Validating TR-FRET Kinase Assay Protocol

The Causality of Assay Selection: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is selected over standard continuous fluorescence assays. The time-delay measurement intrinsically eliminates background auto-fluorescence and light scattering commonly exhibited by highly conjugated heterocyclic kinase inhibitors, ensuring high signal-to-noise ratios (3[3]). Furthermore, the bulky morpholine group provides selectivity for mTOR over structurally related PI3Ks by inducing specific steric interactions in the rigid hinge region (4[4]).

Step-by-Step Methodology
  • Acoustic Transfer: Using an Echo 555 Liquid Handler, dispense 100 nL of the serially diluted compounds from the source plate into a 384-well low-volume white assay plate (Corning).

  • Kinase/Antibody Addition: Add 5 µL of a 2X Master Mix containing recombinant PI3Kα (or mTOR), Europium-labeled anti-His antibody, and Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Add 5 µL of 2X AlexaFluor647-labeled ATP-competitive Tracer (e.g., Tracer 314) to initiate the binding competition.

  • Equilibration: Seal the plate to prevent evaporation and incubate in the dark at 25°C for 60 minutes.

  • Readout: Read the plate on a PHERAstar FSX microplate reader using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).

Data Presentation & IC50 Determination

The TR-FRET emission ratio (665 nm / 615 nm) is inversely proportional to compound binding. As the active morpholine derivative displaces the fluorescent tracer from the kinase pocket, the FRET signal decreases.

Table 1: Representative 10-Point Dose-Response Data for Morpholine-Derived Inhibitor

Dilution PointFinal Assay Conc. (M)TR-FRET Ratio (665/615 nm)Calculated % Inhibition
11.00 × 10⁻⁵0.2199.2%
23.33 × 10⁻⁶0.2397.5%
31.11 × 10⁻⁶0.3588.0%
43.70 × 10⁻⁷0.7255.4%
51.23 × 10⁻⁷1.1525.0%
64.12 × 10⁻⁸1.3810.5%
71.37 × 10⁻⁸1.484.2%
84.57 × 10⁻⁹1.521.5%
91.52 × 10⁻⁹1.550.0%
105.08 × 10⁻¹⁰1.550.0%
Max Signal DMSO Control 1.55 0.0%
Min Signal Reference Cpd (10 µM) 0.20 100.0%

Note: IC50 values are calculated using a 4-parameter logistic non-linear regression model. The Z'-factor for this self-validating plate must be ≥ 0.65 to be accepted.

Experimental Workflow Visualization

G A Chiral Building Block (R)-Tert-butyl ethyl morpholine -2,4-dicarboxylate B Deprotection & Coupling (TFA/DCM, HATU) A->B C Active Morpholine Kinase Inhibitor B->C D Compound Solubilization (10 mM DMSO Stock) C->D E Acoustic Dispensing (Echo 555, 10-point dilution) D->E F TR-FRET Kinase Assay (PI3K/mTOR Target) E->F G Data Analysis (IC50 Calculation & Z'-factor) F->G

Workflow from morpholine-2,4-dicarboxylate synthesis to TR-FRET kinase assay profiling.

References

  • Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents Source: MDPI URL
  • Title: European Journal of Medicinal Chemistry - AIR Unimi Source: European Journal of Medicinal Chemistry URL
  • Title: Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling Source: RSC Publishing URL
  • Title: Bis(morpholino-1,3,5-triazine)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing purification and recrystallization of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate

Topic: Purification and Recrystallization of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Cente...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification and Recrystallization of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Handling chiral, heavily functionalized intermediates like (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate requires precision. This molecule features a Boc-protected secondary amine and an ethyl ester at the chiral C2 position. These functional groups introduce competing sensitivities: the Boc group is highly acid-labile, while the C2 stereocenter and ethyl ester are vulnerable to base-catalyzed epimerization and hydrolysis.

Furthermore, this class of molecules is notorious for undergoing Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during cooling crystallization. This guide provides self-validating protocols, mechanistic troubleshooting, and thermodynamic strategies to ensure high yield and enantiomeric purity.

I. Quantitative Data & Critical Process Parameters

To establish a robust purification process, the thermodynamic and chemical boundaries of the molecule must be respected.

ParameterOperational RangeMechanistic Rationale
Molecular Weight 259.30 g/mol Standard characterization metric for mass balance.
Stable pH Window 6.0 – 7.5pH < 5 risks Boc carbamate cleavage; pH > 8 risks ester hydrolysis and C2 deprotonation (racemization).
Solvent Matrix Heptane / EtOAc (8:2 to 9:1 v/v)Balances the high solubility of the lipophilic morpholine core while providing sufficient anti-solvent (Heptane) properties.
Seeding Temperature 42°C – 45°CMust be seeded within the metastable zone above the binodal (LLPS) curve to force solid nucleation before liquid demixing.
Cooling Rate 0.1°C – 0.15°C / minSlow, linear cooling prevents rapid supersaturation spikes, allowing orderly crystal lattice integration.
II. Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Buffered Aqueous Extraction

  • Quench the crude reaction mixture with an equal volume of 0.5 M Sodium Phosphate buffer (pH 7.0).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 5 volumes).

  • Validation Check: Measure the pH of the separated aqueous layer. It must read between 6.5 and 7.5. If the pH is >8.0, the C2 stereocenter is at risk of epimerization.

Step 2: Mild Silica Gel Filtration

  • Prepare a short silica gel plug. Pre-treat the silica by flushing it with 1 column volume of 1% Triethylamine (TEA) in Heptane.

  • Pass the combined EtOAc organic phases through the plug to remove baseline polar impurities.

  • Validation Check: Perform TLC (Heptane/EtOAc 7:3). You should observe a single major UV/KMnO4-active spot. The TEA pre-treatment neutralizes acidic silanol groups, preventing premature Boc cleavage.

Step 3: Distillative Solvent Switch

  • Concentrate the EtOAc solution in vacuo (Water bath < 40°C) to approximately 3 total volumes.

  • Continuously charge Heptane while distilling under reduced pressure until the internal temperature stabilizes and the EtOAc content is reduced to ~10-15% v/v.

  • Validation Check: Analyze an aliquot via GC or 1H NMR to confirm the Heptane:EtOAc ratio is within the 8:2 to 9:1 target range.

Step 4: Seeded Cooling Crystallization

  • Heat the slurry to 50°C to achieve complete dissolution (a clear, homogeneous solution).

  • Cool linearly to 45°C. Hold the temperature and charge 1-2 wt% of authentic crystalline (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate seeds.

  • Validation Check: Hold at 45°C for 1 hour. The seed bed must visually persist and expand. If the solution turns milky or an oil settles at the bottom, LLPS has occurred (see Troubleshooting Q1).

  • Cool to 0°C at a rate of 0.1°C/min. Isolate the crystals via vacuum filtration and wash with cold Heptane.

III. Process Workflow Visualization

PurificationWorkflow Crude Crude (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate Ext Aqueous Extraction (pH 7.0 buffer) Crude->Ext Org Organic Phase (EtOAc) Ext->Org Conc Solvent Switch via Distillation (Heptane/EtOAc) Org->Conc Seed Seeding at 45°C (Metastable Zone) Conc->Seed LLPS Oiling Out (LLPS) Detected? Seed->LLPS Remedy Increase EtOAc Ratio & Reduce Cooling Rate LLPS->Remedy Yes Filter Filtration & Cold Wash LLPS->Filter No Remedy->Conc Pure Pure Crystalline Product Filter->Pure

Workflow for the purification and crystallization of the morpholine derivative.

IV. Troubleshooting Guides & FAQs

Q1: During cooling, my solution turns milky, and a dense oil settles at the bottom instead of forming crystals. How do I resolve this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This phenomenon frequently occurs in the crystallization of highly soluble pharmaceutical intermediates when the 1 before solid nucleation can occur[1]. Oiling out is detrimental because it traps impurities and2[2]. Causality & Solution: Oiling out happens when your cooling trajectory crosses the binodal curve before hitting the metastable limit for crystallization. To fix this:

  • Thermodynamic Adjustment: Increase the proportion of the "good" solvent (EtOAc) by 5-10%. This shifts the binodal curve to lower temperatures, widening your operating window.

  • Kinetic Adjustment: Introduce seeds at a higher temperature (e.g., 45°C) to provide a surface for immediate nucleation, effectively3[3].

Q2: I am seeing a degradation byproduct that lacks the Boc group after chromatography. Why is this happening? A2: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions. While stable in neutral organic solvents, standard silica gel possesses mildly acidic silanol groups on its surface. These acidic sites can4, especially if the product is left on the column for extended periods or concentrated without neutralization[4]. Causality & Solution: The localized acidity protonates the carbamate oxygen, leading to the irreversible loss of a tert-butyl cation and CO2 gas. Always neutralize your silica gel by flushing the column with a mobile phase containing 1% Triethylamine (TEA) prior to loading your crude mixture.

Q3: My isolated product has a lower enantiomeric excess (ee) than my starting material. What caused the racemization? A3: The chiral center at the C2 position of the morpholine ring is flanked by an electron-withdrawing ethyl ester and the adjacent ring oxygen. This unique electronic environment makes the C2 proton relatively acidic. Causality & Solution: Exposure to strong bases (e.g., NaOH, KOH, or prolonged heating with amine bases) causes reversible deprotonation at C2, forming a planar enolate intermediate. Upon reprotonation, the stereocenter can invert, 5[5]. Ensure that all aqueous washes are strictly buffered to pH 7.0 and avoid prolonged exposure to basic conditions during the workup phase.

V. References
  • Study on the Oiling-out and Crystallization for the Purification of Idebenone, Organic Process Research & Development (ACS). 1

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound, Organic Process Research & Development (ACS). 2

  • The Problem of Oiling Out in Chemical Process Development, KiloMentor. 3

  • A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide, Thieme Connect. 4

  • Development of a Practical Synthesis of a TORC1/2 Inhibitor: A Scalable Application of Memory of Chirality, ACS Publications. 5

Sources

Optimization

Troubleshooting thermal degradation of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate during long-term storage

Introduction: (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate is a key chiral building block in modern medicinal chemistry, valued for its rigid scaffold and versatile functional handles.[1][2] The stability of this in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate is a key chiral building block in modern medicinal chemistry, valued for its rigid scaffold and versatile functional handles.[1][2] The stability of this intermediate is paramount to ensure the purity, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides in-depth troubleshooting for thermal degradation and other stability issues encountered during the long-term storage of this compound. It is designed for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent the degradation of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate?

For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[3][4] It is crucial to protect it from light and moisture.[5][6] The dual ester functionality, particularly the acid-sensitive tert-butyl group, makes the compound susceptible to hydrolysis if exposed to ambient moisture.

Q2: I've noticed a change in the physical appearance of my stored sample (e.g., discoloration, clumping). What does this indicate?

A physical change is often the first sign of chemical degradation.

  • Discoloration (e.g., turning yellow or brown): This may suggest oxidative degradation of the morpholine ring or the formation of conjugated impurities.

  • Clumping or Caking: This typically indicates moisture absorption. The presence of water can catalyze the hydrolysis of the ester groups, especially in the presence of trace acidic or basic impurities.[7]

  • Unusual Odor: The generation of volatile byproducts like isobutene (from tert-butyl ester cleavage) or ethanol (from ethyl ester hydrolysis) could produce a noticeable odor.

If any of these changes are observed, the material should be re-analyzed for purity before use.

Q3: What are the primary chemical degradation pathways for this molecule?

Based on its structure, there are three primary degradation pathways that can be accelerated by elevated temperatures:

  • Acid-Catalyzed Hydrolysis of the Tert-butyl Ester: The tert-butyloxycarbonyl (Boc) group at the 4-position is highly susceptible to acid-catalyzed cleavage.[8] Trace amounts of acidic impurities or moisture can protonate the carbonyl oxygen, leading to the elimination of the stable tert-butyl cation, which typically forms isobutene gas and leaves a carboxylic acid. This is often the most significant degradation pathway.[9]

  • Hydrolysis of the Ethyl Ester: The ethyl ester at the 2-position is more robust than the tert-butyl ester but can still be hydrolyzed under either acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.[10][11] This reaction is significantly slower than the tert-butyl ester cleavage under acidic conditions but can become relevant during prolonged storage, especially if the compound is exposed to moisture.

  • Morpholine Ring Degradation: The morpholine ring itself can undergo oxidative degradation, potentially leading to ring-opening byproducts such as ethanolamine or glycolate derivatives.[4][12] This pathway is less common under typical storage conditions but can be initiated by exposure to oxidizing agents or prolonged exposure to light and air.

Q4: How can I definitively detect and quantify degradation?

The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).

  • HPLC-UV: A reversed-phase HPLC method can separate the parent compound from its less-lipophilic degradation products (i.e., the carboxylic acids formed from hydrolysis). A decrease in the main peak area and the appearance of new, earlier-eluting peaks are clear indicators of degradation.

  • LC-MS: This is essential for identifying the specific degradation products. By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can confirm whether hydrolysis of the tert-butyl ester (loss of 56 amu), ethyl ester (loss of 28 amu), or both has occurred.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for detecting volatile degradation products in the headspace of the storage container, such as isobutene.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to quantify degradation by observing the disappearance of the characteristic tert-butyl singlet (~1.5 ppm) or the ethyl ester's quartet and triplet signals, and the appearance of new signals corresponding to the degradants.

Troubleshooting Guide

This section provides actionable steps for common scenarios encountered by users.

Scenario 1: A new, early-eluting peak appears in my HPLC chromatogram.
  • Probable Cause: This is the classic signature of ester hydrolysis, which creates more polar carboxylic acid byproducts that have shorter retention times on a reversed-phase column.

  • Troubleshooting Steps:

    • Identify the Degradant: Analyze the sample via LC-MS.

      • If the new peak has a mass corresponding to the loss of 56 Da (C₄H₈), the tert-butyl ester has been hydrolyzed.

      • If the mass corresponds to the loss of 28 Da (C₂H₄), the ethyl ester has been hydrolyzed.

      • If a peak corresponding to the loss of 84 Da is observed, both esters have been cleaved.

    • Review Storage Conditions: Check storage temperature logs and ensure the container was properly sealed. Investigate the possibility of moisture ingress.

    • Check for Acidity: Prepare a solution of the compound in a neutral solvent (e.g., acetonitrile/water) and measure the pH. An acidic pH could indicate the presence of impurities that are catalyzing the degradation.

Scenario 2: My quantitative analysis (e.g., qNMR or HPLC with a standard) shows a lower-than-expected purity, but no major impurity peaks are visible.
  • Probable Cause: This could be due to the formation of a volatile byproduct that is not detected by HPLC, or the degradation product is not being resolved from the main peak.

  • Troubleshooting Steps:

    • Perform Headspace GC-MS: Analyze the gas in the storage container to check for isobutene. Its presence is a strong indicator of tert-butyl ester degradation.[13]

    • Modify HPLC Method: Alter the mobile phase gradient or composition to try and resolve any co-eluting impurities.

    • Use an Alternative Technique: Re-assay the material using ¹H NMR with a certified internal standard for an orthogonal confirmation of purity.

Data Presentation: Degradation Pathways & Analytical Signatures

Degradation PathwayTriggerPrimary Degradation Product(s)Analytical Signature (LC-MS)Volatile Byproduct (GC-MS)
Tert-butyl Ester Hydrolysis Heat, Acid, Moisture(R)-ethyl 4-carboxymorpholine-2-carboxylateM-56Isobutene
Ethyl Ester Hydrolysis Heat, Acid/Base, Moisture(R)-tert-butyl 2-carboxymorpholine-4-carboxylateM-28Ethanol
Dual Hydrolysis Severe Conditions(R)-morpholine-2,4-dicarboxylic acidM-84Isobutene, Ethanol
Oxidative Degradation Air, Light, Oxidizing AgentsRing-opened products (e.g., amino ethoxy acetates)Various m/z valuesN/A

Experimental Protocol: Forced Degradation Study

This protocol helps to proactively identify potential degradation pathways and develop stability-indicating analytical methods.

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC-UV-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[3]

    • Thermal Degradation: Place a sample of the solid compound in a 70°C oven for 48 hours.[3] Dissolve in acetonitrile to 1 mg/mL before analysis.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at 2-8°C.

  • Time-Point Analysis: At regular intervals (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before injection.

  • Analysis: Analyze all samples by a suitable LC-MS method to determine the percentage of the parent compound remaining and to identify the m/z of the degradation products.

Visualizations

Primary Degradation Pathways

G Parent (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate ProdA (R)-ethyl 4-carboxymorpholine-2-carboxylate (M-56) Parent->ProdA Heat, Acid, H₂O ProdB (R)-tert-butyl 2-carboxymorpholine-4-carboxylate (M-28) Parent->ProdB Heat, Base, H₂O ProdC Ring-Opened Products Parent->ProdC Oxidation (e.g., H₂O₂)

Caption: Key degradation routes for the target molecule.

Troubleshooting Workflow for Observed Degradation

start Degradation Suspected (e.g., new HPLC peak, color change) check_storage Review Storage Conditions (Temp, Seal, Inert Gas) start->check_storage lcms Analyze by LC-MS to Identify Impurities check_storage->lcms id_pathway Identify Degradation Pathway lcms->id_pathway gcms Analyze Headspace by GC-MS gcms->id_pathway Volatiles Detected id_pathway->gcms Purity Loss w/o LC-MS Peak remediate Implement Corrective Actions: - Discard compromised batch - Store new material at 2-8°C - Use inert atmosphere id_pathway->remediate Pathway Confirmed retest Re-test Material Before Use remediate->retest

Caption: Step-by-step guide to diagnosing degradation issues.

References

  • ResearchGate. (n.d.). Proposed pathways for the bacterial degradation of tert-butyl alkyl... Retrieved from [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • PubMed. (1999). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Retrieved from [Link]

  • ACS Publications. (2002). Degradation Pathways during the Treatment of Methyl tert-Butyl Ether by the UV/H2O2 Process. Environmental Science & Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • EAWAG BBD. (n.d.). Methyl tert-butyl ether Degradation Pathway. Retrieved from [Link]

  • J-STAGE. (2010). Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. ACS Legacy Archive. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • PubMed. (2007). Degradation of Methyl Tertiary-Butyl Ether (MTBE) by Anodic Fenton Treatment. Retrieved from [Link]

  • PMC - NIH. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Morpholine - Safety Data Sheet. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2026). Trends and approaches in morpholines fungicides detection: analytical determination using traditional and modern techniques. Retrieved from [Link]

  • Wiley Online Library. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • PMC - NIH. (n.d.). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Retrieved from [Link]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

Resolving chiral HPLC separation issues for (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate enantiomers

Welcome to the Chiral Chromatography Technical Support Center . This guide is engineered for analytical scientists and drug development professionals tasked with resolving complex enantiomeric separations.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Chromatography Technical Support Center . This guide is engineered for analytical scientists and drug development professionals tasked with resolving complex enantiomeric separations.

The molecule , (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate , presents a unique intersection of chromatographic challenges: it is a bulky, neutral heterocycle that completely lacks a conjugated π -system (no UV chromophore). Standard reversed-phase or normal-phase UV methods will inevitably fail or produce unreliable data.

Below is our comprehensive, field-proven diagnostic hub and troubleshooting guide to establish a self-validating analytical method for this compound.

I. Diagnostic Workflow & System Logic

Before adjusting parameters, it is critical to understand the causality of the separation. The enantiomeric recognition of this morpholine derivative relies entirely on hydrogen bonding (via the ester and carbamate carbonyls) and steric fit (driven by the bulky tert-butyl group) within the chiral cavities of the stationary phase[1][2].

TroubleshootingWorkflow Start Analyze (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate Detect Are peaks detected with high S/N? Start->Detect FixDetect Switch from UV to CAD/ELSD (Molecule lacks chromophore) Detect->FixDetect No Resolve Is Enantiomeric Resolution (Rs) > 1.5? Detect->Resolve Yes FixDetect->Detect FixResolve Screen Polysaccharide CSPs (e.g., Amylose/Cellulose) Optimize Hexane/Alcohol ratio Resolve->FixResolve No Shape Is peak shape symmetrical (Tf < 1.5)? Resolve->Shape Yes FixResolve->Resolve FixShape Match sample diluent to mobile phase Ensure column is not voided Shape->FixShape No Valid Method Ready for Validation & Routine Use Shape->Valid Yes FixShape->Shape

Caption: Decision tree for troubleshooting chiral HPLC separation of non-chromophoric morpholine derivatives.

II. Deep-Dive Troubleshooting FAQs

Q1: "I am injecting high concentrations of the racemate, but I see no peaks or only a massive, drifting solvent front. What is wrong?"

The Causality: Your molecule lacks a UV-absorbing chromophore. Standard UV detectors (e.g., Diode Array Detectors) rely on conjugated double bonds or aromatic rings to absorb light (typically at 254 nm). While you might attempt to monitor at 200–210 nm to catch the carbonyl groups, the mobile phase solvents (like ethyl acetate or lower-grade alcohols) will heavily absorb at these wavelengths, causing severe baseline drift and masking your analyte[3][4]. The Solution: You must transition to an aerosol-based universal detector. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are mandatory here. CAD is highly recommended as it provides a more uniform inter-analyte response and superior sensitivity (often down to sub-nanogram levels) compared to the exponential response curve of ELSD[3][5][6].

Q2: "I switched to CAD, but the enantiomers are co-eluting (Rs < 1.0). How do I force separation?"

The Causality: Enantiomeric separation requires a minimum of three points of interaction between the analyte and the Chiral Stationary Phase (CSP). Because this morpholine derivative lacks π

π interaction sites, it relies strictly on dipole-dipole interactions, hydrogen bonding (carbamate/ester), and steric inclusion[1]. If co-elution occurs, the specific helical twist of your current polysaccharide column does not match the spatial arrangement of the (R) and (S) enantiomers. The Solution:
  • Screen alternative CSPs: Move between Amylose-based (e.g., CHIRALPAK AD or IG) and Cellulose-based (e.g., CHIRALCEL OD or IC) columns. The different polymer backbones create distinct chiral cavity shapes[2][7].

  • Alter the steric modifier: If using Normal Phase (Hexane/Alcohol), swap Isopropanol (IPA) for Ethanol (EtOH). EtOH is less bulky than IPA and can penetrate the chiral cavities differently, often drastically altering selectivity ( α )[8].

Q3: "My baseline on the CAD/ELSD is incredibly noisy, making integration of the minor enantiomer impossible."

The Causality: Aerosol detectors evaporate the mobile phase to measure the residual solid analyte particles. If your mobile phase contains non-volatile impurities, salts, or if your column is shedding stationary phase (column bleed), these will also form particles and create massive background noise[3][9]. The Solution:

  • Solvent Purity: Use strictly LC-MS grade solvents.

  • Volatile Additives Only: Never use phosphate or sulfate buffers. If an additive is needed, use highly volatile options like 0.1% Formic Acid or Ammonium Acetate (though neutral molecules like yours rarely require them)[10].

  • Gas Purity: Ensure the nitrogen gas supply to the CAD/ELSD is ultra-pure and the pressure is strictly regulated[3].

Q4: "The peaks are tailing severely (Tailing Factor > 2.0). Since the molecule is neutral, why is this happening?"

The Causality: While the molecule is neutral, peak tailing in chiral chromatography is frequently caused by a sample diluent mismatch . If you dissolve your sample in 100% strong solvent (e.g., pure IPA or Methanol) but your mobile phase is weak (e.g., 90:10 Hexane:IPA), the sample plug will not immediately focus at the head of the column. The analyte travels prematurely down the column bed before the diluent diffuses, causing a distorted, tailing band[4]. The Solution: Always dissolve your sample in the exact mobile phase composition. If solubility is an issue, dissolve in a minimal amount of IPA, then dilute to volume with Hexane to match the mobile phase ratio.

III. Quantitative Data & Component Selection

Table 1: Detector Comparison for Non-Chromophoric Morpholine Derivatives

Detector TypeDetection MechanismSensitivity (LOD)LinearitySuitability for this Analyte
UV-Vis (210 nm) Light absorption by carbonyls~10-50 µg/mLGoodPoor (High solvent interference)
ELSD Light scattering by dried particles~1-5 µg/mLNon-linear (Polynomial)Good (Requires calibration curve fitting)
CAD Charge transfer to dried particles~0.1-1 µg/mLExcellent (Linear over wide range)Optimal (High sensitivity, uniform response)

Table 2: Primary Chiral Stationary Phase (CSP) Screening Matrix

Column ChemistryPolymer TypePrimary Interaction MechanismRecommended Mobile Phase (NP)
CHIRALPAK® AD / IA Amylose derivativeH-bonding, Steric inclusionHexane / IPA (90:10)
CHIRALCEL® OD / IB Cellulose derivativeH-bonding, Dipole-dipoleHexane / IPA (90:10)
CHIRALPAK® IC Cellulose (Immobilized)Restricted steric cavity fitHexane / EtOH (80:20)
CHIRALPAK® IG Amylose (Immobilized)Broad H-bonding networkHexane / EtOH (80:20)

IV. Standardized Experimental Protocol: Chiral Separation with CAD

To ensure a self-validating system, follow this step-by-step methodology designed specifically for neutral, non-chromophoric chiral compounds.

Phase 1: System and Mobile Phase Preparation

  • Prepare Mobile Phase: Mix LC-MS grade n-Hexane and LC-MS grade Isopropanol (IPA) in a 90:10 (v/v) ratio. Do not add acidic/basic modifiers as the morpholine-2,4-dicarboxylate is fully protected and neutral.

  • Degas: Sonicate and vacuum-filter the mobile phase through a 0.2 µm PTFE membrane to prevent particulate baseline noise in the CAD.

  • Detector Setup (CAD):

    • Set the Nitrogen gas pressure to the manufacturer's specification (typically 35 psi).

    • Set the Evaporation Temperature to 35°C (Optimal for semi-volatile/non-volatile organic molecules).

    • Set the Data Collection Rate to 10 Hz and Filter to 3.6 seconds.

Phase 2: Column Equilibration

  • Install Column: Connect a polysaccharide-based CSP (e.g., CHIRALPAK IC, 250 x 4.6 mm, 5 µm)[8].

  • Flush: Purge the system at 1.0 mL/min until the CAD baseline stabilizes (typically requires 10–15 column volumes, approx. 30 minutes). A stable CAD baseline should fluctuate by less than 0.1 pA.

Phase 3: Sample Preparation & Injection

  • Diluent Matching: Weigh 1.0 mg of the racemic (R/S)-Tert-butyl ethyl morpholine-2,4-dicarboxylate standard. Dissolve in 100 µL of pure IPA to ensure complete dissolution, then add 900 µL of n-Hexane. Vortex well. (Final concentration: 1 mg/mL).

  • Injection: Inject 10 µL of the sample.

  • Run: Maintain an isocratic flow of 1.0 mL/min at a column temperature of 25°C for 20 minutes.

Phase 4: Data Evaluation (Self-Validation)

  • Check S/N Ratio: The minor enantiomer peak should have a Signal-to-Noise ratio of 10:1. If lower, increase injection volume to 20 µL.

  • Check Resolution: Calculate Rs​=2(tR2​−tR1​)/(w1​+w2​) . If Rs​<1.5 , switch the mobile phase modifier from IPA to Ethanol (e.g., 90:10 Hexane:EtOH) to alter the steric interaction dynamics[7].

V. References

  • Cintron, J.M., et al. "Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation." Journal of Pharmaceutical and Biomedical Analysis, PubMed. Available at:[Link]

  • Waters Corporation. "Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products." waters.com. Available at:[Link]

  • ResearchGate Community. "HPLC Detector: Evaporative Light Scattering Detector (ELSD)." ResearchGate. Available at:[Link]

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." chromatographyonline.com. Available at:[Link]

  • Ferencz, E., et al. "Possibilities and limitations of computer assisted chiral HPLC method development for ozanimod on polysaccharide based chiral stationary phases." PMC. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. "Simultaneous determination of Brivaracetam and its isomers in the Brivaracetam drug by RP-HPLC." japsonline.com. Available at: [Link]

  • JETIR. "HPLC TROUBLESHOOTING: A REVIEW." jetir.org. Available at: [Link]

  • Phenomenex. "The Chiral Notebook." windows.net. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate Scale-Up

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate .

Substituted morpholines are highly valued in medicinal chemistry. Their unique lipophilic–hydrophilic profile and ability to act as weak hydrogen bond acceptors make them ideal aliphatic core scaffolds for drug discovery[1]. However, scaling up the synthesis of these functionalized rings—particularly maintaining the stereochemical integrity at the C2 position—presents significant thermodynamic and kinetic challenges[2].

This guide synthesizes field-proven methodologies to help you troubleshoot byproducts, mitigate racemization, and optimize your scale-up workflows.

Core Workflow & Impurity Pathways

The following diagram illustrates the critical path for synthesizing the target API intermediate from (R)-epichlorohydrin and ethanolamine, highlighting the specific stages where major impurities are generated.

G N1 (R)-Epichlorohydrin + Ethanolamine N2 Chlorohydrin Intermediate (C5H12ClNO2) N1->N2 Ring Opening N3 (R)-Morpholine-2-carboxylic acid N2->N3 Base-promoted Cyclization I1 Impurity: Oligomers (Intermolecular reaction) N2->I1 Poor mixing / High Conc. N4 (R)-N-Boc-morpholine-2-carboxylic acid N3->N4 Boc2O, Base N5 Esterification (EtOH, Coupling Agent) N4->N5 Activation I2 Impurity: Des-Boc Derivative (Acidic cleavage) N4->I2 pH < 3 during workup N6 (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate (Target API Intermediate) N5->N6 EtOH addition I3 Impurity: (S)-Enantiomer (Base-catalyzed racemization) N5->I3 Excess strong base

Workflow for (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate synthesis and impurity pathways.

Troubleshooting FAQs

Q1: How do we suppress the formation of uncyclized dimers during the morpholine ring closure?

The Causality: The synthesis of the morpholine core relies on the ring-opening of (R)-epichlorohydrin with ethanolamine, followed by a base-promoted intramolecular SN​2 cyclization[2]. Because the intermediate chlorohydrin contains both a nucleophilic heteroatom and an electrophilic carbon, intermolecular reactions strongly compete with the desired intramolecular cyclization. In a batch reactor, high localized concentrations of the intermediate lead to bimolecular dimerization and oligomerization. The Solution: Implement a pseudo-high dilution technique . Instead of mixing all reagents at once, slowly dose the chlorohydrin intermediate into a large volume of the basic cyclization buffer (e.g., t -BuOK in THF or aqueous NaOH, depending on the route). This keeps the steady-state concentration of the reactive intermediate extremely low, statistically favoring the unimolecular cyclization over bimolecular dimerization.

Q2: Why is the enantiomeric excess (ee) dropping during the esterification step on a >10 kg scale?

The Causality: The C2 proton of the morpholine ring is highly acidic because the resulting enolate is stabilized by the adjacent electron-withdrawing carboxylate group and the inductive pull of the morpholine oxygen. During scale-up, heat transfer is slower, meaning the reaction mixture spends more time at elevated temperatures. If an excess of a strong base (such as DMAP or alkoxides) is used during esterification, it continuously deprotonates the C2 position, leading to enolization and subsequent racemization to the (S)-enantiomer. The Solution: Abandon strong base-catalyzed esterification. Instead, utilize a mild, neutral coupling agent like 1,1'-Carbonyldiimidazole (CDI) . CDI activates the carboxylic acid to an acyl imidazole without requiring auxiliary strong bases, preserving the (R)-stereocenter even during prolonged scale-up heating cycles.

Q3: We are seeing significant levels of des-Boc impurity during the final aqueous workup. How can we prevent this?

The Causality: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions. During the quenching of the esterification reaction, unreacted acids or acidic byproducts can form localized low-pH hotspots in the reactor—especially if agitation is insufficient during phase separation. This strips the Boc group, yielding ethyl morpholine-2-carboxylate. The Solution: Strictly buffer the aqueous wash. Quench the reaction using a highly buffered biphasic system (e.g., 10% w/v K2​HPO4​ or saturated NaHCO3​ ) to maintain a strict pH of 7.5–8.5. Ensure maximum agitator speed for at least 15 minutes before allowing the phases to separate.

Quantitative Data: Impurity Profiling

Use the following analytical markers to track and mitigate byproducts during your High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) in-process controls.

Impurity / ByproductOrigin / CausalityExact Mass (m/z [M+H]+)Mitigation Strategy
Uncyclized Chlorohydrin Incomplete cyclization of epichlorohydrin adduct154.06Increase base equivalents; extend hold time.
Oligomeric Dimers Intermolecular SN​2 during ring closure> 263.00 (Variable)Use pseudo-high dilution dosing.
(S)-Enantiomer Base-catalyzed enolization at C2 during esterification260.15Avoid strong bases; use CDI activation.
Des-Boc Derivative Acidic cleavage during downstream workup160.12Buffer aqueous quench to pH 7.5–8.5.

Self-Validating Experimental Protocol

Scalable Esterification of (R)-N-Boc-morpholine-2-carboxylic acid using CDI

Trustworthiness Note: This protocol is designed as a self-validating system. It relies on the stoichiometric evolution of CO2​ gas as a physical indicator of activation completion. By visually and volumetrically confirming that off-gassing has ceased, the operator self-validates that the CDI has fully reacted before introducing ethanol, preventing the formation of unwanted ethyl imidazole-1-carboxylate byproducts.

Reagents:

  • (R)-N-Boc-morpholine-2-carboxylic acid: 1.0 equivalent

  • 1,1'-Carbonyldiimidazole (CDI): 1.15 equivalents

  • Anhydrous Ethanol: 5.0 equivalents

  • Anhydrous Tetrahydrofuran (THF): 10 volumes

Step-by-Step Methodology:

  • System Purge: Purge the reactor with N2​ to ensure an anhydrous environment. Moisture will prematurely hydrolyze the CDI.

  • Dissolution: Charge the reactor with (R)-N-Boc-morpholine-2-carboxylic acid and 10 volumes of anhydrous THF. Stir at 20°C until fully dissolved.

  • Activation (Self-Validation Step): Add CDI in four equal portions over 45 minutes.

    • Causality: Portion-wise addition controls the rate of CO2​ evolution, preventing reactor over-pressurization.

    • Validation: Monitor the bubbler. Continue stirring at 20°C until CO2​ evolution completely ceases (typically 2-3 hours). The cessation of gas indicates 100% conversion to the acyl imidazole intermediate.

  • Esterification: Add anhydrous ethanol dropwise over 30 minutes. Heat the reaction mixture to 40°C and stir for 12 hours.

  • In-Process Control (IPC): Pull a sample for HPLC analysis. The reaction is complete when the acyl imidazole intermediate is < 1.0% Area.

  • Buffered Quench: Cool the reactor to 10°C. Add 5 volumes of saturated aqueous NaHCO3​ to quench the reaction, maintaining the pH > 7.5 to protect the Boc group.

  • Phase Separation: Agitate vigorously for 15 minutes, then allow phases to separate. Extract the aqueous layer with 2 volumes of Ethyl Acetate (EtOAc).

  • Concentration: Combine the organic layers, dry over Na2​SO4​ , and concentrate under reduced pressure to yield (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate.

  • Chiral Validation: Perform Chiral HPLC (e.g., Chiralpak AD column) to confirm the enantiomeric excess (ee) remains >99%[3].

References

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Organic Letters, 2023.[1][Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 2008.[2],[3][Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for the Extraction of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized morpholine derivatives. The extraction of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate presents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized morpholine derivatives. The extraction of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate presents a unique physicochemical challenge: you must balance the hydrophobic bulk of the Boc and ethyl ester groups with the localized polarity of the morpholine ring.

This guide is engineered to move beyond generic protocols. It provides the mechanistic causality behind each solvent choice and establishes a self-validating workflow to ensure maximum recovery and purity during your liquid-liquid extraction (LLE) procedures.

Physicochemical Profiling & Solvent Selection

To optimize extraction, we must first understand the molecule's vulnerabilities. The compound features two highly labile functional groups: an acid-sensitive tert-butoxycarbonyl (Boc) group at N4[1], and a base-sensitive ethyl ester at C2. Furthermore, morpholine derivatives exhibit mild amphiphilic properties, often acting as surfactants that trap solvent interfaces and cause severe emulsions.

Based on the physicochemical properties of closely related morpholine dicarboxylate analogs[2], we can predict the partitioning behavior of this compound. The table below summarizes the quantitative data for selecting the optimal extraction solvent.

Quantitative Solvent Comparison for Morpholine Extraction
Solvent SystemPolarity IndexWater Sol. (w/w %)Emulsion RiskPartition Efficiency (LogP ≈ 1.8)Recommendation
Methyl tert-butyl ether (MTBE) 2.51.5%LowExcellentPrimary Choice. High selectivity, low water carryover[3].
Ethyl Acetate (EtOAc) 4.48.3%ModerateVery GoodAlternative. Good recovery but requires rigorous drying.
Dichloromethane (DCM) 3.11.3%HighModerateAvoid. High density causes phase inversion and severe emulsions[3].

Troubleshooting FAQs

Q: My isolated yield is unexpectedly low, but there is no product in the aqueous layer. Where did it go? A: If the product is absent from both the final organic and aqueous phases, it likely degraded during the workup. The (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate molecule contains an acid-labile N-Boc group and a base-labile C2 ethyl ester. If your aqueous wash was too acidic (pH < 3), the Boc group cleaved, releasing isobutylene gas and converting the molecule into a highly water-soluble morpholine amine salt[1]. If the wash was too basic (pH > 10), the ester hydrolyzed into a carboxylic acid. Causality & Solution: Always buffer your aqueous washes to a mild pH of 7.5–8.0 using saturated NaHCO₃.

Q: I am experiencing a severe, unbreakable emulsion when using Dichloromethane (DCM). How do I fix this? A: Morpholine derivatives often exhibit mild surfactant-like properties due to their amphiphilic nature. DCM has a high density (1.33 g/cm³) that closely matches heavily saturated aqueous layers, leading to phase inversion and stubborn emulsions. Causality & Solution: Switch your extraction solvent to MTBE. MTBE's lower density (0.74 g/cm³) ensures it stays firmly on top of the aqueous layer, and its lower dielectric constant prevents micelle formation[4]. If you must use DCM, filter the emulsion through a pad of Celite to break the interfacial tension.

Q: My NMR shows residual solvent peaks even after 24 hours on the high-vacuum line. Why? A: If you used Ethyl Acetate (EtOAc) for the extraction, it can form strong hydrogen-bonding networks with the morpholine oxygen and the carbamate carbonyl. Causality & Solution: Dissolve the resulting oil in a non-polar solvent like heptane or pentane, and re-evaporate. This breaks the hydrogen bonds and forms a lower-boiling azeotrope, stripping the residual EtOAc away.

Optimized Liquid-Liquid Extraction (LLE) Protocol

This methodology utilizes MTBE to minimize emulsions and incorporates a strict self-validation step to guarantee complete product recovery.

Step 1: Reaction Quenching & pH Adjustment

  • Dilute the crude reaction mixture with 5 volumes of deionized water. (Causality: Dilution reduces the ionic strength of the organic reaction solvent, preventing it from acting as a co-solvent that drives the product into the aqueous phase).

  • Adjust the pH to 7.5–8.0 using saturated aqueous NaHCO₃. (Causality: A mildly basic bicarbonate buffer safely neutralizes any residual acid without triggering ester saponification).

Step 2: Primary Extraction

  • Add 3 volumes of Methyl tert-butyl ether (MTBE) to the aqueous mixture.

  • Vigorously shake the separatory funnel, venting frequently to release CO₂ gas.

Step 3: Phase Separation & Emulsion Resolution

  • Allow the phases to separate. The MTBE layer will be the top organic phase.

  • Troubleshooting: If an interfacial emulsion persists, add 1 volume of saturated NaCl (brine). The high salt concentration increases the density and polarity of the aqueous phase, forcing the organic solvent out via the salting-out effect.

Step 4: Aqueous Back-Extraction

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-extract the aqueous layer with 2 additional volumes of fresh MTBE.

  • Combine all organic (MTBE) layers.

Step 5: Self-Validating Purity Check

  • Validation: Spot the combined organic layer and the final aqueous layer side-by-side on a silica TLC plate. Elute with 30% EtOAc in Hexanes and visualize using a potassium permanganate (KMnO₄) or iodine stain.

  • Logic: The extraction is only deemed complete when the aqueous lane shows zero trace of the product spot. If the product is still present, repeat Step 4.

Step 6: Drying and Concentration

  • Wash the combined organic layers with 1 volume of brine to remove residual water.

  • Dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Concentrate under reduced pressure (rotary evaporation) at 35°C.

Extraction Workflow Visualization

LLE_Workflow Start Crude Reaction Mixture Buffer Quench with Sat. NaHCO3 (Maintain pH 7.5-8.0) Start->Buffer Extract Extract with MTBE (Top Layer) Buffer->Extract Emulsion Emulsion at Interface? Extract->Emulsion Brine Add Saturated NaCl (Salting-Out Effect) Emulsion->Brine Yes Separate Phase Separation Emulsion->Separate No Filter Vacuum Filter through Celite Brine->Filter Persistent Brine->Separate Resolved Filter->Separate TLC TLC Validation of Aqueous Layer Separate->TLC ProductAq Product in Aqueous? TLC->ProductAq BackExtract Back-Extract with Fresh MTBE ProductAq->BackExtract Yes Dry Dry over Na2SO4 & Concentrate ProductAq->Dry No BackExtract->Separate

Decision tree for the liquid-liquid extraction of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate.

References

  • PubChem. "4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate | C11H19NO5 | CID 58817474".
  • Biotage. "How to choose the best elution solvent for SLE?". Biotage.
  • Organic Chemistry Portal. "Boc-Protected Amino Groups". Organic Chemistry Portal.
  • ACS Publications. "Liquid–Liquid Extraction of Acetic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics". Industrial & Engineering Chemistry Research.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate and its (S)-enantiomer

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The morpholine ring is a privileged scaffold in modern drug discovery, priz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The morpholine ring is a privileged scaffold in modern drug discovery, prized for its unique lipophilic-hydrophilic balance and its lower basicity compared to piperidine analogs. Within this chemical space, tert-butyl ethyl morpholine-2,4-dicarboxylate (also known as ethyl 4-Boc-morpholine-2-carboxylate) serves as a critical chiral building block for synthesizing complex active pharmaceutical ingredients (APIs).

When evaluating the (R)-enantiomer against its (S)-enantiomer , a fundamental principle of stereochemistry dictates their application: their intrinsic chemical reactivities are perfectly identical in achiral environments, but they diverge drastically when interacting with chiral systems—such as biological targets or asymmetric catalysts. This guide provides a comprehensive, data-driven comparison of these enantiomers, detailing their reactivity profiles, biological applications, and validated experimental protocols for stereoretentive synthesis.

Intrinsic Reactivity in Achiral Environments (The Baseline)

In the absence of a chiral influence, the (R)- and (S)-enantiomers of tert-butyl ethyl morpholine-2,4-dicarboxylate possess energetically degenerate ground states and transition states. Consequently, standard functional group manipulations proceed with identical kinetics and yields.

Causality in Achiral Reactions
  • Ester Hydrolysis: Saponification of the C2-ethyl ester to yield 4-Boc-morpholine-2-carboxylic acid relies on the nucleophilic attack of a hydroxide ion. Because the solvent (e.g., THF/Water) and the reagent (LiOH) are achiral, the transition state energies for the (R) and (S) forms are indistinguishable.

  • Boc Deprotection: Acid-mediated cleavage of the N-Boc group at the 4-position (using TFA or HCl) involves protonation of the carbamate followed by elimination. The C2 stereocenter remains a passive spectator, resulting in identical deprotection rates.

Quantitative Comparison Data
Property / Reaction Parameter(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate(S)-Tert-butyl ethyl morpholine-2,4-dicarboxylateMechanistic Causality
Molecular Weight 259.29 g/mol 259.29 g/mol Identical atomic composition.
Ester Hydrolysis Yield (LiOH) >95% (Standard conditions)>95% (Standard conditions)Degenerate transition states in achiral solvent.
Boc Deprotection Yield (TFA) >98% (Standard conditions)>98% (Standard conditions)Lack of chiral induction during acidolysis.
Optical Rotation [α]D​ +x∘ (Specific to solvent/temp) −x∘ (Equal magnitude, opposite sign)Chiral interaction with polarized light.

Divergent Reactivity in Chiral Environments (The Differentiator)

The strategic value of selecting the (R)- versus the (S)-enantiomer becomes apparent during target engagement in biological systems. Enzymes and receptors are inherently chiral, meaning the spatial orientation of the morpholine C2-substituent dictates binding affinity and pharmacological efficacy.

Case Study: Direct Renin Inhibition (SPH3127 / Sitokiren)

The most prominent application of the (R)-enantiomer is in the synthesis of SPH3127 (Sitokiren) , a highly potent, orally active direct renin inhibitor developed for hypertension and cardiovascular diseases.

As detailed in the study published in the Journal of Medicinal Chemistry, the (2R)-morpholine-2-carbonyl moiety is an absolute requirement for target engagement.

  • The (R)-Advantage: The (R)-configuration precisely aligns the morpholine NH and oxygen atoms to form critical hydrogen bonds with the backbone NH groups of Ser76 and Thr77, while interacting with the catalytic aspartate residues (Asp32 and Asp215) of human renin.

  • The (S)-Disadvantage: Substituting the (S)-enantiomer into the same scaffold results in severe steric clashes within the narrow S3sp cavity of the renin enzyme, obliterating the hydrogen-bonding network and rendering the molecule pharmacologically inactive.

ReninBinding Start Tert-butyl ethyl morpholine -2,4-dicarboxylate REnant (R)-Enantiomer (Active Configuration) Start->REnant Chiral Resolution SEnant (S)-Enantiomer (Inactive Configuration) Start->SEnant Chiral Resolution Renin Renin Catalytic Site (Asp32, Asp215, Ser76, Thr77) REnant->Renin Optimal Spatial Fit SEnant->Renin Suboptimal Orientation BindSuccess High Affinity Binding (SPH3127 / Sitokiren) Renin->BindSuccess BindFail Steric Clash & Loss of H-Bonds Renin->BindFail

Logical flow of stereoselective target engagement in renin inhibition.

Validated Experimental Protocols

To utilize these enantiomers effectively, protocols must be designed as self-validating systems that prevent racemization at the sensitive C2 stereocenter. Below are the field-proven methodologies for functionalizing the morpholine core.

Protocol 1: Stereoretentive Ester Hydrolysis

Objective: Convert (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate to (R)-4-Boc-morpholine-2-carboxylic acid. Causality Focus: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium ion coordinates with the ester carbonyl oxygen, increasing its electrophilicity. This allows the hydrolysis to proceed rapidly at lower temperatures (0–25 °C), which is critical for suppressing base-catalyzed enolization and subsequent racemization at the C2 position.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 mmol of (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate in 30 mL of a THF/Water mixture (3:1 v/v).

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add 15.0 mmol (1.5 eq) of LiOH·H₂O in a single portion.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation Check: Monitor by TLC (Hexane/EtOAc 1:1). The starting material spot should completely disappear, replaced by a baseline spot (the carboxylate salt).

  • Workup: Cool the mixture back to 0 °C. Carefully acidify to pH 3–4 using 1M aqueous citric acid. (Expert Note: Citric acid is used instead of HCl to prevent premature, acid-catalyzed Boc deprotection).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure chiral acid.

Protocol 2: Stereoretentive Amide Coupling

Objective: Append the (R)-4-Boc-morpholine-2-carboxylic acid to a target amine (e.g., SPH3127 intermediate synthesis). Causality Focus: The use of EDCI combined with HOBt (Hydroxybenzotriazole) is mandatory. Activating the carboxylic acid can lead to the formation of an oxazolone intermediate, which readily racemizes. HOBt rapidly traps the highly reactive O-acylisourea intermediate to form a less reactive, but more stereostable, active ester, preserving the (R)-configuration.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under N₂, dissolve 5.0 mmol of (R)-4-Boc-morpholine-2-carboxylic acid in 15 mL of anhydrous DMF. Add 6.0 mmol (1.2 eq) of HOBt and 7.5 mmol (1.5 eq) of EDCI·HCl. Stir for 15 minutes at room temperature to form the active ester.

  • Amine Addition: Add 6.0 mmol (1.2 eq) of the target amine followed by 15.0 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA). (Expert Note: DIPEA provides a non-nucleophilic basic environment, ensuring the target amine remains unprotonated and nucleophilic without degrading the active ester).

  • Coupling: Stir the reaction mixture at room temperature for 12–16 hours.

  • Validation Check: Analyze via LC-MS. Confirm the mass of the desired product and ensure only a single diastereomeric peak is present (confirming zero racemization).

  • Purification: Quench with water, extract with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), dry, and purify via flash chromatography.

Workflow Step1 Step 1: Ester Hydrolysis Reagent: LiOH, THF/H2O Temp: 0-25°C Intermediate Intermediate 4-Boc-morpholine -2-carboxylic acid Step1->Intermediate Step2 Step 2: Acid Activation Reagent: EDCI, HOBt Solvent: DMF Intermediate->Step2 ActiveEster Active Ester HOBt-Ester (Stereocenter Preserved) Step2->ActiveEster Step3 Step 3: Amide Coupling Reagent: Target Amine Base: DIPEA ActiveEster->Step3 Product Final Product Chiral Morpholine Amide Step3->Product

Step-by-step workflow for stereoretentive amide coupling.

Conclusion

While (R)- and (S)-tert-butyl ethyl morpholine-2,4-dicarboxylate exhibit indistinguishable chemical behavior during standard synthetic manipulations, their utility in drug discovery is profoundly divergent. The (R)-enantiomer has proven to be a highly privileged motif for achieving precise spatial geometry in enzyme active sites, most notably in the development of next-generation direct renin inhibitors [1]. By adhering to the stereoretentive protocols outlined above, researchers can confidently leverage this building block to explore novel chemical space without the risk of chiral degradation.

References

  • Title: Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization Source: Organic Letters (ACS Publications) URL: [Link]

Comparative

Comparative Stability Guide: (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate in Acidic vs. Basic Media

As a Senior Application Scientist in drug discovery, I frequently design synthetic routes that require precise, orthogonal manipulation of functional groups. (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate (CAS: 941710...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently design synthetic routes that require precise, orthogonal manipulation of functional groups. (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate (CAS: 941710-15-2) is a highly versatile chiral building block used extensively in synthesizing complex active pharmaceutical ingredients (APIs). Its utility stems from the orthogonal nature of its two primary functional groups: an N-4 tert-butyloxycarbonyl (Boc) protecting group and a C-2 ethyl ester.

This guide objectively compares the stability and reactivity of this compound in acidic versus basic media, contrasts it with structural alternatives, and provides self-validating experimental protocols to ensure reproducible selective deprotections.

Mechanistic Divergence: Acidic vs. Basic Media

The strategic advantage of (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate lies in its predictable divergence in reactivity based on the pH of the environment.

Acidic Media: Selective Boc Deprotection

Under strongly acidic conditions (e.g., Trifluoroacetic acid [TFA] or HCl), the Boc group is highly labile while the ethyl ester remains completely stable[1],[2]. The acid protonates the carbamate oxygen, triggering the cleavage of the C-O bond. This generates a transient tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine[1],[3]. Because the reaction generates isobutylene and CO₂ gas, it must be performed in a vented system[3].

AcidicPathway N1 (R)-Boc-Morpholine-2-ethyl ester (Starting Material) N2 Protonated Carbamate (Intermediate 1) N1->N2 + H+ (e.g., TFA/HCl) N3 Carbamic Acid + t-Butyl Cation (Intermediate 2) N2->N3 - t-Bu+ cleavage N4 Ethyl morpholine-2-carboxylate + CO2 + Isobutylene N3->N4 Decarboxylation (-CO2)

Figure 1: Acid-catalyzed Boc deprotection mechanism of the morpholine derivative.

Basic Media: Selective Ester Saponification

Conversely, under basic conditions, the N-4 Boc group is entirely inert, while the C-2 ethyl ester undergoes facile saponification[4]. Hydroxide ions attack the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide leaving group yields a carboxylic acid, which is immediately and irreversibly deprotonated to form a stable carboxylate salt[4],.

BasicPathway M1 (R)-Boc-Morpholine-2-ethyl ester (Starting Material) M2 Tetrahedral Intermediate (OH- attack at C2 ester) M1->M2 + OH- (e.g., LiOH/NaOH) M3 Carboxylic Acid + Ethoxide (Transient) M2->M3 Elimination of EtO- M4 (R)-Boc-Morpholine-2-carboxylate + Ethanol M3->M4 Irreversible Deprotonation

Figure 2: Base-catalyzed saponification of the C2 ethyl ester.

Comparative Stability Profile

When designing a synthetic route, selecting the correct ester and protecting group combination is paramount. The table below summarizes the quantitative and qualitative stability data of (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate against common alternatives.

Compound AlternativeN-Protecting GroupC-2 EsterStability in Acidic Media (e.g., 50% TFA/DCM)Stability in Basic Media (e.g., 1M LiOH/THF)
(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate BocEthylBoc cleaved (< 2 hrs); Ester stableBoc stable ; Ester hydrolyzed (Moderate kinetics)
(R)-Tert-butyl methyl morpholine-2,4-dicarboxylate BocMethylBoc cleaved (< 2 hrs); Ester stableBoc stable ; Ester hydrolyzed (Rapid kinetics)
(R)-Benzyl ethyl morpholine-2,4-dicarboxylate CbzEthylCbz stable ; Ester stableCbz stable ; Ester hydrolyzed (Moderate kinetics)

Data Insight: The ethyl ester provides a slightly more robust profile against mild nucleophiles compared to the methyl ester, preventing premature hydrolysis during basic workups, while still yielding cleanly to strong aqueous bases like LiOH[5].

Experimental Methodologies

The following self-validating protocols demonstrate the causality behind reagent selection and workup procedures to achieve >95% selective conversion.

Protocol A: Selective N-Deprotection (Acidic Conditions)

Objective: Isolate (R)-ethyl morpholine-2-carboxylate hydrochloride. Rationale: Anhydrous strong acids are utilized to prevent the reversible, Fischer-type hydrolysis of the ethyl ester that can occur in aqueous acidic environments[6],.

  • Setup: Dissolve 1.0 equivalent of (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Slowly add an equal volume of 4M HCl in dioxane (or 50% v/v TFA) at 0 °C. The use of anhydrous HCl in dioxane avoids the environmental persistence issues associated with TFA[6].

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours. Validation checkpoint: Monitor gas evolution (CO₂ and isobutylene); cessation indicates reaction completion[3].

  • Work-up: Concentrate the mixture under reduced pressure. To ensure the complete removal of residual acid, co-evaporate the resulting residue with toluene three times[1]. The resulting hydrochloride salt is sufficiently pure for immediate downstream peptide coupling.

Protocol B: Selective Ester Hydrolysis (Basic Conditions)

Objective: Isolate (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid. Rationale: A monophasic solvent system is critical to ensure the simultaneous solubility of the lipophilic organic substrate and the hydrophilic hydroxide salt[5].

  • Setup: Dissolve 1.0 equivalent of the starting material in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).

  • Reagent Addition: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). LiOH is preferred over NaOH for its milder nature and excellent solubility profile in THF mixtures[5].

  • Reaction: Stir at room temperature for 3-4 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Work-up (Critical Step): Concentrate the mixture to remove THF and MeOH. Dilute the aqueous layer with water and cool to 0 °C. Carefully acidify using 1M Citric Acid until the pH reaches 3-4. Causality: Citric acid is a weak acid; it provides enough protons to neutralize the carboxylate salt into the extractable carboxylic acid without dropping the pH low enough to trigger unwanted Boc cleavage[2],[4].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield the pure Boc-protected acid.

References

  • Benchchem. "Technical Support Center: Boc Deprotection in Acidic Conditions." Benchchem.
  • Common Organic Chemistry. "Boc Deprotection Mechanism - HCl." Common Organic Chemistry.
  • Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "Acids." ACS GCI Pharmaceutical Roundtable.
  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry.
  • University of Calgary. "Ch20: Hydrolysis of Esters." University of Calgary.
  • Common Organic Chemistry. "Ester to Acid - Common Conditions." Common Organic Chemistry.

Sources

Validation

Benchmarking Catalytic Efficiency: (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate vs. Traditional Organocatalysts

As a Senior Application Scientist, selecting the optimal chiral ligand or organocatalyst is a balancing act between electronic reactivity and steric control. Historically, pyrrolidine-based catalysts (such as L-proline a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal chiral ligand or organocatalyst is a balancing act between electronic reactivity and steric control. Historically, pyrrolidine-based catalysts (such as L-proline and MacMillan catalysts) have dominated enamine-mediated asymmetric transformations. Morpholine derivatives were largely overlooked due to their inherently lower nucleophilicity—a direct consequence of the electronegative oxygen atom in the ring and pronounced nitrogen pyramidalization.

However, recent breakthroughs have demonstrated that custom-tailored morpholine-2-carboxylic acid derivatives, synthesized from the privileged precursor (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate , can overcome these electronic limitations[1]. By leveraging precise steric bulk and hydrogen-bonding networks, these ligands offer superior diastereo- and enantiocontrol in complex C-C bond formations, such as 1,4-Michael additions, while also serving as robust scaffolds in photoredox medicinal chemistry[2].

Mechanistic Rationale: The Causality of Morpholine's Efficiency

Why choose a morpholine-2,4-dicarboxylate scaffold over a standard pyrrolidine? The answer lies in the highly organized transition state geometry it enforces:

  • Steric Shielding & Trajectory Control : The bulky substituents at the C2 position dictate the trajectory of the incoming electrophile. When the active morpholine catalyst forms an enamine with an aldehyde, the C2-carboxylate effectively blocks one face of the enamine, forcing the electrophile (e.g., trans-β-nitrostyrene) to approach exclusively from the opposite face.

  • Hydrogen-Bond Directing : The free carboxylic acid moiety (revealed after precursor deprotection) acts as a crucial hydrogen-bond donor. It anchors the nitro group of the electrophile, stabilizing a highly organized transition state that formally mimics a [4+2] cycloaddition[1]. This dual-activation mode compensates for the morpholine nitrogen's lower nucleophilicity, enabling rapid turnover.

  • Suppression of Side Reactions : The structural rigidity of the morpholine ring prevents the formation of off-target diastereomers, a common issue with highly reactive but less sterically hindered pyrrolidines.

Benchmarking Data: Morpholine vs. Pyrrolidine Catalysts

To objectively evaluate the performance of the (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate-derived catalyst, we benchmarked it against industry-standard alternatives in the asymmetric 1,4-Michael addition of butyraldehyde to trans-β-nitrostyrene.

Table 1: Comparative Performance in Asymmetric 1,4-Michael Addition
Catalyst SystemLoading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
Morpholine-2-carboxylic acid (Derived from target ligand)1.0249895:599
L-Proline 20.0487580:2070
Hayashi-Jørgensen Catalyst (Pyrrolidine-based)5.0249290:1095

Data Interpretation : The morpholine-derived catalyst achieves near-quantitative yields and exquisite stereocontrol (99% ee) at merely 1 mol% loading —a fraction of the loading required for L-Proline. Furthermore, capping the carboxylic acid as an ester completely halts the reaction, proving that the free acid is a mandatory mechanistic requirement for electrophile activation[1].

Experimental Protocol: Self-Validating Asymmetric Michael Addition

This methodology outlines the activation of the commercial (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate precursor and its subsequent use in a self-validating catalytic workflow.

Phase 1: Catalyst Activation (Dual Deprotection)
  • Ester Hydrolysis : Dissolve 1.0 mmol of (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate in 4 mL of THF/H₂O (1:1). Add 1.5 mmol of LiOH. Stir at room temperature for 4 hours to saponify the ethyl ester. Acidify to pH 3 and extract with ethyl acetate.

  • Boc-Deprotection : Dissolve the resulting intermediate in 5 mL of anhydrous dichloromethane (DCM). Add 1 mL of Trifluoroacetic acid (TFA) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • In-Process Validation : Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, amine-positive purple spot confirm complete Boc removal.

  • Isolation : Concentrate under reduced pressure, neutralize with N-methylmorpholine (NMM), and precipitate the active morpholine-2-carboxylic acid catalyst.

Phase 2: Catalytic Workflow (Michael Addition)
  • Reaction Assembly : In a 10 mL vial, combine the active morpholine catalyst (0.01 mmol, 1 mol%), trans-β-nitrostyrene (1.5 mmol), and NMM (0.01 mmol) in 2 mL of brine/THF. Note: Brine accelerates the hydrophobic reaction.

  • Enamine Formation : Add butyraldehyde (1.0 mmol) dropwise. Stir at ambient temperature.

  • Self-Validation (dr determination) : Sample 10 µL at 12h and 24h. Quench with CDCl₃ and analyze via crude ¹H-NMR. The integration ratio of the distinct aldehyde proton signals will self-validate the syn:anti diastereomeric ratio prior to workup.

  • Workup & Final Validation (ee determination) : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography. Determine the enantiomeric excess using Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min). A single major peak validates the stereochemical fidelity of the morpholine ligand.

Workflow Visualization

CatalyticWorkflow N1 1. Ligand Precursor (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate N2 2. Dual Deprotection (Ester Hydrolysis & Boc Removal) N1->N2 LiOH then TFA N3 3. Active Catalyst Morpholine-2-carboxylic acid N2->N3 Neutralization N4 4. Enamine Formation (Aldehyde Activation) N3->N4 + Butyraldehyde N5 5. Stereoselective Michael Addition N4->N5 + Nitrostyrene N6 6. Hydrolysis & Product Release N5->N6 + H2O N6->N3 Catalyst Regeneration

Catalytic cycle and validation workflow for morpholine-catalyzed asymmetric Michael addition.

References

  • Title : Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts Source : Frontiers in Chemistry URL :[Link]

  • Title : Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization Source : Organic Letters URL :[Link]

  • Title : Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source : The Journal of Organic Chemistry URL :[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate

This guide provides essential safety and logistical information for the proper disposal of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate. As a trusted partner in your research, we are committed to providing value bey...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals.

The following procedures are based on established best practices for chemical waste management. Given the absence of specific safety data for this novel compound, a conservative approach treating it as hazardous waste is mandated. Your institution's Environmental Health and Safety (EHS) department is the ultimate authority and should always be consulted for specific guidance.

Pre-Disposal Hazard Assessment: A Proactive Approach to Safety

Due to the lack of a specific Safety Data Sheet (SDS) for (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate, it is crucial to infer potential hazards from its structural components—a morpholine core and ester functionalities. Morpholine, the parent compound, is classified as a flammable liquid and vapor, is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage[1][2][3]. Therefore, it is prudent to handle (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate with the same level of caution.

Assumed Hazards:

  • Corrosivity: Potential for skin and eye irritation or damage.

  • Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

  • Reactivity: The potential for adverse reactions with other chemicals is unknown. Therefore, it must be segregated from incompatible materials.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (check for chemical compatibility).To prevent skin contact and absorption[4].
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that could cause serious eye damage[5][6].
Lab Coat Long-sleeved, flame-resistant lab coat.To protect the skin and clothing from contamination[4].
Respiratory Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any potential vapors or aerosols[7][8].
Step-by-Step Disposal Protocol

The following protocol outlines the systematic steps for the safe disposal of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions[9][10].

  • Solid Waste: Collect any residual solid (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate in a designated hazardous waste container.

  • Liquid Waste: Solutions containing (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate should be collected in a separate, compatible hazardous liquid waste container. Do not pour down the drain [10][11].

  • Contaminated Materials: Any items such as pipette tips, gloves, and weighing paper that are contaminated with the compound should be disposed of as solid hazardous waste[9].

Step 2: Containerization and Labeling

Proper containment and labeling are essential for safe storage and transport of chemical waste.

  • Container Selection: Use only approved hazardous waste containers that are in good condition and have a secure, leak-proof lid[10][11]. The container material must be compatible with the chemical.

  • Labeling: All waste containers must be clearly labeled with the following information[9][11]:

    • The words "Hazardous Waste"

    • The full chemical name: "(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate"

    • Associated hazards (e.g., "Potentially Corrosive and Toxic")

    • The date of accumulation

Step 3: Storage

Temporary storage of hazardous waste in the laboratory must be done safely.

  • Designated Area: Store hazardous waste containers in a designated and secure satellite accumulation area or a central storage facility[11].

  • Secondary Containment: Ensure secondary containment is in place to prevent spills from spreading[11].

  • Incompatible Materials: Store away from incompatible materials such as strong acids, bases, and oxidizing agents[5][9].

Step 4: Final Disposal

The final disposal of hazardous waste is a regulated process.

  • Contact EHS: The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor[11].

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal[5][11].

Emergency Procedures: Planning for the Unexpected

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is large or you are unsure how to handle it, contact your institution's EHS emergency line.

    • For small spills, if you are trained and have the appropriate spill kit, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal[5][7]. Ensure proper ventilation during cleanup[5].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing[6][11]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[6]. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[6].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting[6]. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate.

DisposalWorkflow start Start: Have (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate for disposal assess_hazards 1. Assess Potential Hazards (Treat as Hazardous: Corrosive, Toxic) start->assess_hazards don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate_waste 3. Segregate Waste (Solid, Liquid, Contaminated Materials) don_ppe->segregate_waste containerize_label 4. Containerize and Label ('Hazardous Waste', Full Name, Hazards) segregate_waste->containerize_label store_safely 5. Store in Designated Area (Secondary Containment) containerize_label->store_safely contact_ehs 6. Contact Institutional EHS for Pickup store_safely->contact_ehs end_disposal End: Waste Disposed of by Certified Contractor contact_ehs->end_disposal

Caption: Disposal workflow for (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate.

References

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs . Reactivo. [Link]

  • Morpholine - SAFETY DATA SHEET . [Link]

  • How To Dispose Non-Hazardous Waste . [Link]

  • Chemical Waste Disposal 1. OBJECTIVE This standard operating proced - NUS Medicine . [Link]

  • Laboratory Waste Management Services - Southeast Asia . [Link]

  • Morpholine - Safety Data Sheet - Carl ROTH . [Link]

  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG . [Link]

  • Laboratory Chemical Waste Management Practices - Duke Safety . [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System . [Link]

  • tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate — Chemical Substance Information . [Link]

  • TBM-90 - Monument Chemical . [Link]

  • Non-Hazardous Materials and Waste Management Hierarchy | US EPA . [Link]

  • Non-Hazardous Industrial Waste Disposal | U.S. Waste . [Link]

  • Hazardous vs. Non-Hazardous Waste | VLS Environmental Services . [Link]

  • Morpholine - SAFETY DATA SHEET . [Link]

  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox . [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.